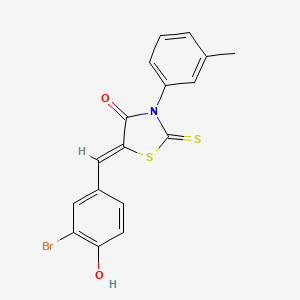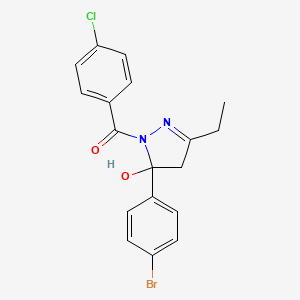![molecular formula C40H20N2O8 B4981380 1,4-phenylene bis[2-(3-ethynylphenyl)-1,3-dioxo-5-isoindolinecarboxylate]](/img/structure/B4981380.png)
1,4-phenylene bis[2-(3-ethynylphenyl)-1,3-dioxo-5-isoindolinecarboxylate]
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,4-phenylene bis[2-(3-ethynylphenyl)-1,3-dioxo-5-isoindolinecarboxylate] is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is commonly known as PDI-EPP or PDI-3EPP and is a member of the isoindoline family of compounds.
Mécanisme D'action
The mechanism of action of PDI-EPP in organic electronics and photovoltaics involves its ability to accept electrons from the donor material and transport them to the electrode. In biomedical research, PDI-EPP acts as a fluorescent probe by binding to specific biomolecules and emitting light upon excitation.
Biochemical and Physiological Effects:
PDI-EPP has not been extensively studied for its biochemical and physiological effects. However, it has been shown to be non-toxic and biocompatible, making it a promising candidate for biomedical applications.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of PDI-EPP is its high electron affinity and excellent charge transport characteristics, which make it a promising candidate for use in organic electronics and photovoltaics. However, its synthesis is complex and time-consuming, which can limit its use in large-scale applications.
Orientations Futures
There are several potential future directions for research on PDI-EPP. One area of interest is the development of new synthesis methods that are more efficient and scalable. Another area of interest is the exploration of PDI-EPP's potential as a fluorescent probe for imaging biological systems, including live cells and tissues. Additionally, further studies are needed to investigate the biochemical and physiological effects of PDI-EPP and its potential applications in drug delivery and therapeutics.
Méthodes De Synthèse
The synthesis of PDI-EPP involves the reaction between 4,4’-dibromo-2,2’-bipyridine and 3-ethynylphenylboronic acid, followed by a Suzuki coupling reaction with 1,4-phenylenediboronic acid. The final product is obtained through esterification with 5-isoindolinecarboxylic acid.
Applications De Recherche Scientifique
PDI-EPP has been extensively studied for its potential applications in various fields, including organic electronics, photovoltaics, and biomedical research. In organic electronics, PDI-EPP has been used as an electron acceptor in organic solar cells due to its high electron affinity and excellent charge transport characteristics. In photovoltaics, PDI-EPP has been used as a sensitizer in dye-sensitized solar cells, where it enhances the light absorption and electron injection efficiency of the device. In biomedical research, PDI-EPP has been studied for its potential as a fluorescent probe for imaging biological systems.
Propriétés
IUPAC Name |
[4-[2-(3-ethynylphenyl)-1,3-dioxoisoindole-5-carbonyl]oxyphenyl] 2-(3-ethynylphenyl)-1,3-dioxoisoindole-5-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C40H20N2O8/c1-3-23-7-5-9-27(19-23)41-35(43)31-17-11-25(21-33(31)37(41)45)39(47)49-29-13-15-30(16-14-29)50-40(48)26-12-18-32-34(22-26)38(46)42(36(32)44)28-10-6-8-24(4-2)20-28/h1-2,5-22H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYUHTWJBRHUFSL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=CC(=CC=C1)N2C(=O)C3=C(C2=O)C=C(C=C3)C(=O)OC4=CC=C(C=C4)OC(=O)C5=CC6=C(C=C5)C(=O)N(C6=O)C7=CC=CC(=C7)C#C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H20N2O8 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
656.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-(2-(acetylamino)-3-{[4-(acetylamino)phenyl]amino}-3-oxo-1-propen-1-yl)-2-methoxyphenyl acetate](/img/structure/B4981299.png)
![2,2'-oxybis[N'-(4-bromobenzylidene)acetohydrazide]](/img/structure/B4981301.png)

![3-{5-[(2-amino-2-oxoethyl)thio]-4-ethyl-4H-1,2,4-triazol-3-yl}-N-(3-chloro-4-methylphenyl)propanamide](/img/structure/B4981324.png)
![3-[methyl(phenylsulfonyl)amino]benzamide](/img/structure/B4981327.png)
![5-imino-6-[(5-nitro-2-furyl)methylene]-3-phenyl-5,6-dihydro-7H-[1,3]thiazolo[3,2-a]pyrimidin-7-one](/img/structure/B4981339.png)
![N-[(2-methoxy-1-naphthyl)methyl]-N,N',N'-trimethyl-1,2-ethanediamine](/img/structure/B4981350.png)
![4-[5-(4-ethylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(4-methyl-1,3-thiazol-2-yl)butanamide](/img/structure/B4981356.png)
![methyl 4-{[(5-ethyl-1-benzofuran-3-yl)acetyl]amino}benzoate](/img/structure/B4981366.png)
![5-{[2-(ethylthio)-5-oxo-1,3-thiazol-4(5H)-ylidene]methyl}-2-methoxyphenyl acetate](/img/structure/B4981371.png)
![N-{[(3-methoxypropyl)amino]carbonothioyl}-3-nitrobenzamide](/img/structure/B4981385.png)


![N-[1-(2-methylbenzyl)-1H-pyrazol-3-yl]-5-(2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B4981402.png)